molecular formula C13H18ClNO4S B5134835 4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine

4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine

Cat. No. B5134835
M. Wt: 319.80 g/mol
InChI Key: DCRSPJPMMAXKPX-UHFFFAOYSA-N
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Description

“4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine” is a chemical compound with the molecular formula C13H18ClNO4S . It has an average mass of 319.804 Da and a monoisotopic mass of 319.064514 Da .


Molecular Structure Analysis

The molecular structure of “4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine” consists of a morpholine ring which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. This ring is sulfonylated at the 4-position with a 5-chloro-2-propoxyphenyl group .

Scientific Research Applications

Antibacterial Agents

The chloro and propoxyphenyl groups attached to the sulfonyl morpholine structure can be optimized to increase antibacterial activity. Research suggests that variations in the N’-substituents of similar structures have shown different levels of antibacterial efficacy, indicating the potential for this compound to serve as a base for developing new antibacterial drugs .

Antifungal and Antiprotozoal Applications

Compounds with a pyrrole subunit, which is structurally similar to the morpholine ring, have been found to possess antifungal and antiprotozoal properties. By extension, 4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine could be investigated for its efficacy against fungal and protozoal infections .

ADME/Tox Optimization

The introduction of heteroatomic fragments like those in this compound is a strategy used to modify physicochemical parameters for optimal absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates. This compound could be used to improve the pharmacokinetic properties of new drugs .

properties

IUPAC Name

4-(5-chloro-2-propoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-7-19-12-4-3-11(14)10-13(12)20(16,17)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRSPJPMMAXKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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